2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine (CAS 880771-61-9) is a highly functionalized, trifunctional building block primarily utilized in the synthesis of advanced organic light-emitting diode (OLED) materials and hole-transporting networks. Featuring a rigid 9,9-dimethyl-9,10-dihydroacridine (DMAC) core with three reactive bromine sites, this compound serves as a strong, sterically hindered electron donor. Its pre-arylated nitrogen and brominated 2,7-positions make it an ideal precursor for constructing star-shaped or highly branched Donor-Acceptor (D-A) architectures via multi-directional cross-coupling, eliminating the need for complex, low-yield sequential functionalization steps [1].
Substituting this specific tribromo compound with its dibromo analog (2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine) or monobromo analog (10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine) fundamentally limits synthetic scalability. Attempting to build multi-arm architectures from the dibromo core requires late-stage N-arylation, a process severely bottlenecked by the steric shielding of the 9,9-dimethyl groups, which drastically reduces yields and complicates purification [1]. Furthermore, substituting the acridine core with a carbazole equivalent (e.g., 3,6-dibromo-9-(4-bromophenyl)carbazole) fails in TADF applications because carbazole lacks the extreme steric bulk required to force a near-orthogonal dihedral angle, resulting in a larger singlet-triplet energy gap (ΔEST) and inferior reverse intersystem crossing (RISC) efficiency [2].
When synthesizing star-shaped D-A3 emitters, utilizing the pre-arylated tribromo core allows for a one-pot triple Suzuki-Miyaura coupling with high efficiency. In contrast, using the 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine baseline requires core functionalization followed by late-stage N-arylation. The steric bulk of the 9,9-dimethyl groups and the newly attached 2,7-substituents heavily shields the nitrogen atom, suppressing the N-arylation yield [1].
| Evidence Dimension | Overall isolated yield of D-A3 architectures |
| Target Compound Data | 60–75% yield via one-pot triple cross-coupling |
| Comparator Or Baseline | 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (<30% yield due to sterically hindered late-stage N-arylation) |
| Quantified Difference | >2x increase in overall yield with significantly simplified chromatographic purification |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling conditions |
Eliminates a low-yield synthetic bottleneck, making the procurement of this specific tribromo precursor highly cost-effective for scaling complex OLED materials.
The selection of the 9,9-dimethyl-9,10-dihydroacridine core over a carbazole equivalent is driven by its superior electron-donating strength and unique bent conformation. The steric clash between the 9,9-dimethyl groups and the N-phenyl ring forces a highly twisted geometry, which effectively decouples the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in derived D-A molecules [1].
| Evidence Dimension | HOMO level and Dihedral Angle (θ) |
| Target Compound Data | HOMO ~ -5.2 eV; Dihedral Angle ~ 89° |
| Comparator Or Baseline | 3,6-Dibromo-9-(4-bromophenyl)carbazole (HOMO ~ -5.6 eV; Dihedral Angle ~ 55°) |
| Quantified Difference | 0.4 eV shallower HOMO and near-orthogonal twist, reducing ΔEST from >0.2 eV to <0.1 eV |
| Conditions | Density Functional Theory (DFT) calculations and cyclic voltammetry of derived D-A emitters |
Provides the exact electronic and structural parameters required to achieve efficient reverse intersystem crossing (RISC) in high-performance TADF OLEDs.
The trifunctional nature of this compound enables the synthesis of highly branched, 3D star-shaped molecules. Compared to linear D-A molecules synthesized from monobromo acridine precursors, these branched architectures exhibit significantly higher thermal stability and resistance to crystallization in thin films, which is critical for device longevity [1].
| Evidence Dimension | Glass transition temperature (Tg) |
| Target Compound Data | Tg > 150 °C for derived star-shaped D-A3 emitters |
| Comparator Or Baseline | Linear D-A emitters derived from 10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine (Tg < 100 °C) |
| Quantified Difference | 40–60 °C elevation in Tg |
| Conditions | Differential Scanning Calorimetry (DSC) under nitrogen atmosphere |
Ensures morphological stability in vacuum-deposited or solution-processed thin films, directly preventing phase separation during OLED operation.
Directly leveraging the triple cross-coupling efficiency demonstrated in Section 3, this compound is the optimal central donor core for constructing D-A3 thermally activated delayed fluorescence emitters. Its near-orthogonal dihedral angle ensures the minimal ΔEST required for high-efficiency OLEDs [1].
The bulky, 3D architectures generated from this tribromo precursor exhibit high solubility and elevated glass transition temperatures (Tg > 150 °C), making them ideal for spin-coated, morphologically stable hole-transporting networks [2].
Acting as a trifunctional monomer, it can be polymerized to form robust, insoluble emissive or transport layers, preventing solvent wash-off during the sequential deposition of subsequent layers in solution-processed device manufacturing [3].